2,4-Bis(p-aminophenyl)-4-methyl-1-pentene
Description
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is a structurally complex organic compound featuring two para-aminophenyl groups attached to a branched pentene backbone. The presence of aromatic amine groups enhances its reactivity in polymerization processes and may contribute to unique electronic or optical characteristics in derived materials .
Properties
CAS No. |
62741-12-2 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-4-methylpent-1-en-2-yl]aniline |
InChI |
InChI=1S/C18H22N2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11H,1,12,19-20H2,2-3H3 |
InChI Key |
KSNRJOXTTHDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene typically involves the reaction of 4-methyl-1-pentene with p-nitroaniline, followed by a reduction process to convert the nitro groups to amino groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene involves its interaction with various molecular targets through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other chemical interactions, influencing the compound’s reactivity and functionality. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2.4-Bis(4-hydroxyphenyl)-4-methyl-1-pentene
- Structure: Differs by substituting hydroxyl (-OH) groups for the amino (-NH₂) groups on the phenyl rings.
- Properties: Polarity: Hydroxyl groups increase polarity, enhancing solubility in polar solvents (e.g., water, alcohols) compared to the amino variant . Thermal Stability: Hydroxyphenyl derivatives may exhibit lower thermal stability due to hydrogen bonding disruption at elevated temperatures. In contrast, the amino groups in 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene could improve thermal resistance through conjugated aromatic systems .
- Applications: Primarily used as an intermediate in synthesizing bisphenol A analogs, which are relevant in epoxy resins and polycarbonates .
4-(Bis(4-aminophenyl)methyl)phenol
- Structure: Contains a central phenol group linked to two p-aminophenyl groups via a methyl bridge.
- Properties: Reactivity: The phenolic -OH group introduces additional sites for crosslinking or functionalization, unlike the pentene backbone in the target compound.
Physical and Chemical Properties
Table 1: Key Property Comparison
Biological Activity
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene (CAS Number: 62741-12-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 266.38 g/mol
- Structural Characteristics : The compound features a pentene backbone with two p-aminophenyl groups attached at the 2 and 4 positions, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has been primarily investigated in relation to its anticancer properties. The compound exhibits several mechanisms of action that influence cell growth and apoptosis.
Anticancer Activity
Recent studies have evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The following table summarizes key findings from these studies:
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.50 | Induction of apoptosis via DNA damage | |
| HeLa | 1.30 | Inhibition of cell proliferation | |
| A549 | 2.21 | Cell cycle arrest at G2/M phase |
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and activation of caspases.
- Cell Cycle Arrest : Studies indicate that 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene can cause cell cycle arrest, particularly at the G2/M phase, leading to reduced cell proliferation.
- Kinase Targeting : Preliminary predictions suggest that the compound may interact with various kinases involved in cell signaling pathways, although specific interactions remain to be elucidated .
Study on Breast Cancer Cells
A study investigated the effects of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.50 µM, highlighting its potential as an effective anticancer agent.
Study on Cervical and Lung Cancer Cells
Another investigation focused on HeLa and A549 cells, where the compound demonstrated IC values of 1.30 µM and 2.21 µM respectively. The study concluded that the compound effectively inhibits cell growth and could serve as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
